molecular formula C24H22N4O6 B2416327 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1105201-62-4

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2416327
CAS No.: 1105201-62-4
M. Wt: 462.462
InChI Key: UFTKLPUHOARHCT-UHFFFAOYSA-N
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Description

2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22N4O6 and its molecular weight is 462.462. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) focused on the synthesis of novel compounds bearing an 1,2,4-oxadiazole cycle, similar to the structure of interest. These compounds have diverse biological properties, highlighting the potential pharmacological applications of such structures. This research provides insight into the synthesis methods that could be applicable to the compound (Karpina et al., 2019).

Anticancer Properties

Vinayak et al. (2014) conducted research on novel acetamide derivatives of a compound structurally related to 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines. This research suggests potential anticancer applications for the compound (Vinayak et al., 2014).

Novel Protein Inhibitor

Latli et al. (2015) described a novel five-lipoxygenase activity protein (FLAP) inhibitor, sharing structural similarities with the compound of interest. This inhibitor exhibited excellent pharmacokinetic properties, indicating potential therapeutic applications (Latli et al., 2015).

Antimicrobial and Hemolytic Activity

Research by Gul et al. (2017) on 1,3,4-oxadiazole compounds, closely related to the compound , demonstrated significant antimicrobial activity and variable hemolytic activity. This indicates potential applications in antimicrobial therapies (Gul et al., 2017).

Pharmacological Evaluation

Faheem (2018) evaluated the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds structurally similar to the compound of interest. The study focused on toxicity assessment, tumor inhibition, and other pharmacological actions, indicating a broad spectrum of potential therapeutic applications (Faheem, 2018).

Properties

IUPAC Name

2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-31-17-7-4-6-16(13-17)25-21(29)14-28-11-5-8-18(24(28)30)23-26-22(27-34-23)15-9-10-19(32-2)20(12-15)33-3/h4-13H,14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKLPUHOARHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC(=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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